Antimycin A3

Description

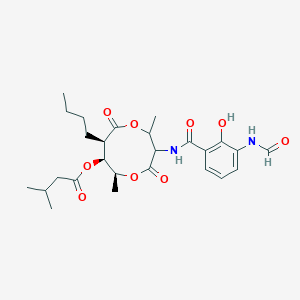

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVXUMVNWSNIG-PDPGNHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037189 | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116095-17-1, 522-70-3, 58239-09-1 | |

| Record name | Antimycin A3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purothionin AII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Microbial Origins of Antimycin A3: A Technical Guide

This guide provides an in-depth exploration of the discovery, microbial origin, and biosynthesis of Antimycin A3, a potent mitochondrial inhibitor with significant biological activities. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes historical context with current molecular understanding and provides actionable experimental protocols.

Introduction: Unveiling the Antimycin Family

The antimycins are a class of depsipeptide natural products predominantly produced by bacteria of the genus Streptomyces.[1] First noted for their powerful antifungal properties, the antimycin complex has since been recognized for a broad spectrum of biological activities, including insecticidal, anthelmintic, antiviral, and antitumor effects.[2] The core chemical scaffold of the antimycin family consists of a nine-membered dilactone ring linked via an amide bond to 3-formamidosalicylic acid.[2] The various antimycin analogues, including Antimycin A3, differ in the alkyl and acyl side chains attached to this core structure.

The primary mechanism of action for antimycins is the potent inhibition of the mitochondrial electron transport chain.[3] They bind with high affinity to the Qi site of cytochrome c reductase (Complex III), obstructing the oxidation of ubiquinol to ubiquinone.[1][3] This disruption of the Q-cycle effectively halts cellular respiration and ATP synthesis, leading to a cascade of cellular events, including the massive production of reactive oxygen species (ROS) and the induction of apoptosis.[1][4]

The Genesis of Antimycin A3: A Historical Perspective

The journey into the world of antimycins began in the mid-20th century, a golden era for antibiotic discovery. The antimycin complex was first described in the late 1940s. However, the specific homologue, Antimycin A3, was first isolated and characterized in 1958 by H. Yonehara and S. Takeuchi from the culture broth of Streptomyces blastimyceticus.[2] Initially, this compound was named "Blastmycin" due to its potent activity against Piricularia oryzae, the causative agent of rice blast disease. Further structural elucidation revealed it to be a member of the antimycin family, and it was subsequently designated as Antimycin A3.[2]

Antimycin A3 is a more polar analogue compared to Antimycin A1 and A2.[2] Its discovery and characterization were pivotal in understanding the structure-activity relationships within the antimycin family and paved the way for further investigation into their diverse biological functions.

The Microbial Bio-factory: Streptomyces and Antimycin A3 Production

Streptomyces, a genus of Gram-positive, filamentous bacteria, are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, accounting for over two-thirds of all known antibiotics of microbial origin.[5] The production of Antimycin A3 is a testament to the complex and sophisticated biosynthetic machinery housed within these soil-dwelling microorganisms.

The primary producer of Antimycin A3 is Streptomyces blastimyceticus.[2] However, subsequent research has identified other Streptomyces species capable of producing Antimycin A3 and other antimycin analogues. The production of these secondary metabolites is often linked to the developmental cycle of the bacterium, with expression of the biosynthetic genes typically occurring during the transition from vegetative growth to aerial mycelium formation and sporulation.[6]

The Molecular Blueprint: Biosynthesis of the Antimycin Core

The biosynthesis of the antimycins is a complex process orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, encoded by the "ant" gene cluster.[7] The biosynthesis of the Antimycin A3 core can be dissected into several key stages:

-

Formation of the 3-Formamidosalicylate Starter Unit: The biosynthesis is initiated with the amino acid L-tryptophan. A series of enzymatic reactions catalyzed by proteins encoded in the ant gene cluster, including a tryptophan-2,3-dioxygenase (AntN) and a kynureninase (AntP), convert tryptophan to 3-aminosalicylate.[6][8] This is then N-formylated to yield the 3-formamidosalicylate starter unit.[8]

-

Assembly of the Dilactone Core: The 3-formamidosalicylate starter unit is loaded onto the NRPS/PKS megasynthase. The subsequent elongation of the chain involves the iterative addition of extender units, followed by cyclization to form the characteristic nine-membered dilactone ring.[7]

-

Tailoring Modifications: Following the assembly of the core structure, tailoring enzymes introduce variability at the R1 and R2 positions, giving rise to the different antimycin analogues. For Antimycin A3, specific acyltransferases are responsible for the addition of the characteristic side chains.[6]

Visualizing the Biosynthetic Pathway

Sources

- 1. Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Understanding and Quantifying Antimycin A3-Induced Reactive Oxygen Species Production

For: Researchers, scientists, and drug development professionals.

Abstract

Antimycin A3 is an indispensable tool in cellular biology and pharmacology, primarily utilized for its potent and specific inhibition of the mitochondrial electron transport chain (ETC) at Complex III. This inhibition not only disrupts cellular respiration and ATP synthesis but also serves as a robust method for inducing the production of mitochondrial reactive oxygen species (ROS), particularly superoxide. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning Antimycin A3's effect on ROS generation. It offers a detailed, experience-driven perspective on the experimental design, execution, and validation of protocols to accurately measure these effects. We will dissect the intricacies of the Q-cycle, explain the precise molecular interaction of Antimycin A3, and provide validated, step-by-step methodologies for quantifying both general cellular and mitochondria-specific ROS. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently use Antimycin A3 as a reliable positive control and a tool to investigate the roles of mitochondrial oxidative stress in diverse biological and pathological contexts.

Introduction: The Mitochondrion as a Nexus of Metabolism and Oxidative Stress

The mitochondrion is the primary site of cellular respiration, a process that, while essential for life, inherently risks the production of damaging reactive oxygen species (ROS). The mitochondrial ETC is a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane that orchestrates the transfer of electrons from reducing equivalents (NADH and FADH2) to molecular oxygen.[1][2] This electron flow is coupled to the pumping of protons, creating an electrochemical gradient that drives ATP synthesis.[3]

Under physiological conditions, a small fraction of electrons can "leak" from the ETC, prematurely reducing oxygen to form superoxide (O2•−), the primary mitochondrial ROS.[4] This leakage occurs mainly at Complex I and Complex III.[4][5] While low levels of ROS act as critical signaling molecules, excessive production leads to oxidative stress, a condition implicated in a vast array of pathologies, from neurodegenerative diseases to cancer and cardiovascular disorders.[6] Therefore, tools that can reliably and reproducibly induce mitochondrial ROS are invaluable for studying these processes. Antimycin A3, a potent inhibitor of Complex III, is one of the most widely used and trusted of these tools.[7][8][9]

Mechanism of Action: Pinpointing the Origin of Superoxide

To understand how Antimycin A3 induces ROS, one must first understand the function of its target: Complex III (also known as the cytochrome bc1 complex).[10][11]

The Q-Cycle: A Bifurcated Electron Pathway

Complex III facilitates the transfer of electrons from ubiquinol (CoQH2) to cytochrome c.[10][11] This is not a simple linear transfer but a sophisticated process called the Q-cycle. The Q-cycle involves two distinct binding sites for coenzyme Q: the Qo (quinol oxidation) site, near the intermembrane space, and the Qi (quinone reduction) site, near the mitochondrial matrix.

-

First Half of the Cycle: A ubiquinol molecule binds to the Qo site. It transfers one electron to the high-potential Rieske iron-sulfur protein (which then reduces cytochrome c1) and the second electron to a low-potential pathway involving cytochrome bL and then cytochrome bH. The two protons from ubiquinol are released into the intermembrane space. This transfer leaves a transient, highly reactive semiquinone radical (•Q-) at the Qo site before it is fully oxidized to ubiquinone (Q).[12]

-

Second Half of the Cycle: A second ubiquinol molecule binds to the Qo site and repeats the process. The electron transferred to the cytochrome b pathway is used to reduce a ubiquinone molecule that has bound to the Qi site, ultimately forming a new ubiquinol molecule that re-enters the Q pool.

Antimycin A3: Clamping the Electron Flow

Antimycin A3 exerts its effect by binding tightly to the Qi site of Complex III.[10][12][13] This binding event physically blocks the transfer of electrons from cytochrome bH to the ubiquinone molecule at the Qi site.[12]

The consequences are immediate and dramatic:

-

Electrons traveling down the cytochrome b pathway are unable to proceed, causing them to "back up."[12]

-

This backup dramatically increases the lifespan of the unstable semiquinone radical (•Q-) intermediate at the Qo site .[12]

-

The stabilized semiquinone radical at the Qo site is now perfectly positioned to transfer its high-energy electron directly to molecular oxygen (O2), generating a superoxide radical (O2•−).[5][12][13]

It is this precise, targeted disruption of the Q-cycle that makes Antimycin A3 a powerful and specific inducer of superoxide at Complex III. The superoxide is released into both the mitochondrial matrix and the intermembrane space.[5][14]

Caption: A generalized workflow for measuring Antimycin A3-induced ROS production in cultured cells.

Data Interpretation and Self-Validating Systems

Raw fluorescence values are insufficient. Data must be normalized and validated with appropriate controls to be trustworthy.

Quantitative Data & Expected Outcomes

| Parameter | Typical Range | Expected Outcome with Antimycin A3 |

| Antimycin A3 Conc. | 0.5 µM - 20 µM | Dose-dependent increase in ROS. |

| MitoSOX™ Signal | 2 to 10-fold increase over vehicle | A rapid, robust increase within 30-60 minutes. [15][16] |

| H2DCFDA Signal | 1.5 to 5-fold increase over vehicle | A significant, but often slower and less pronounced increase than MitoSOX™. |

| NAC Pre-treatment | 5 mM - 10 mM | Should significantly attenuate or abolish the Antimycin A3-induced fluorescence signal. [16][17][18] |

The Importance of Controls for Trustworthiness

A robust experiment is a self-validating one. Your controls are paramount.

-

Vehicle Control: This is the most critical baseline. All data should be expressed as a fold-change relative to the vehicle control to account for any effects of the solvent (e.g., DMSO).

-

Antioxidant Control (NAC): The ability of a known antioxidant like N-acetylcysteine to block the signal provides strong evidence that the measured fluorescence is indeed due to ROS. [19][20]If NAC fails to reduce the signal, it may indicate an artifact or a non-ROS-mediated effect of the probe or compound.

-

Cell-Free Control: To ensure Antimycin A3 isn't directly reacting with the probe, mix the highest concentration of Antimycin A3 with the probe in buffer in a well without cells. No signal should be generated.

Applications in Research and Drug Development

Mastering the use of Antimycin A3 as a ROS inducer opens numerous experimental avenues:

-

Positive Control: It serves as a gold-standard positive control for assays screening for antioxidant compounds or studying cellular responses to oxidative stress. [9]* Disease Modeling: It can be used to acutely mimic the mitochondrial dysfunction and oxidative stress seen in various diseases. [7][21]* Pathway Analysis: Researchers can use Antimycin A3 to activate ROS-dependent signaling pathways (e.g., Nrf2, NF-κB) and study the downstream consequences.

Conclusion

Antimycin A3 is more than a simple inhibitor; it is a precision tool for interrogating the role of mitochondrial ROS. By specifically targeting the Qi site of Complex III, it creates a predictable and significant surge of superoxide from the Qo site. Understanding this mechanism is key to designing rigorous and interpretable experiments. By employing specific probes like MitoSOX™ Red and incorporating a comprehensive set of controls, researchers can generate high-integrity data, providing trustworthy insights into the critical role of mitochondrial oxidative stress in health and disease.

References

-

Brand, M. D. (2016). Mitochondrial generation of superoxide and hydrogen peroxide. Antioxidants & Redox Signaling, 24(13), 1-28. [Link]

-

Slater, E. C. (1973). The mechanism of action of the respiratory inhibitor, antimycin. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 301(2), 129–154. [Link]

-

Turrens, J. F., Alexandre, A., & Lehninger, A. L. (1985). Ubisemiquinone is the electron donor for superoxide formation by Complex III of heart mitochondria. FEBS Letters, 187(2), 257-262. [Link]

-

Chen, Q., Vazquez, E. J., Moghaddas, S., Hoppel, C. L., & Lesnefsky, E. J. (2003). Production of reactive oxygen species by mitochondria: central role of Complex III. Journal of Biological Chemistry, 278(38), 36027-36031. [Link]

-

Mukhopadhyay, P., Rajesh, M., Haskó, G., Hawkins, B. J., Madesh, M., & Pacher, P. (2007). Simple quantitative detection of mitochondrial superoxide production in live cells. Biochemical and Biophysical Research Communications, 358(1), 203-208. [Link]

-

Fiorito, J., et al. (2018). Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity. Scientific Reports. [Link]

-

Aldahmash, A., et al. (2021). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Antioxidants. [Link]

-

Er, E., et al. (2017). ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors. Oncotarget. [Link]

-

Homma, T., et al. (2021). Superoxide produced by mitochondrial complex III plays a pivotal role in the execution of ferroptosis induced by cysteine starvation. Archives of Biochemistry and Biophysics. [Link]

-

Stanford, K. R., & Taylor-Clark, T. E. (2018). Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1. Journal of Neurophysiology. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Superoxide Production by Complex III: A Bacterial versus Human Mitochondrial Comparative Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-Generation Antioxidants in Cardiovascular Disease: Mechanistic Insights and Emerging Therapeutic Strategies [mdpi.com]

- 5. Mitochondrial proton and electron leaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppressors of superoxide production from mitochondrial complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]

- 12. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-Acetylcysteine as an anti-oxidant and anti-inflammatory agent in decreasing histopathological damages and oxidative stress after mercury exposure in lung tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Superoxide produced by mitochondrial complex III plays a pivotal role in the execution of ferroptosis induced by cysteine starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to use Antimycin A3 in a Seahorse XF Cell Mito Stress Test

Application Notes and Protocols

Topic: The Definitive Guide to Using Antimycin A in the Seahorse XF Cell Mito Stress Test

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Agilent Seahorse XF Cell Mito Stress Test is a cornerstone assay for investigating mitochondrial function, providing critical insights into cellular bioenergetics. This test delineates key parameters of mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time following the sequential injection of mitochondrial inhibitors. A pivotal step in this assay is the complete inhibition of mitochondrial respiration to quantify non-mitochondrial oxygen consumption, a process achieved through the combined application of Rotenone and Antimycin A. This document serves as an in-depth guide, authored from the perspective of a Senior Application Scientist, on the precise role, mechanism, and practical application of Antimycin A in the Seahorse XF Cell Mito Stress Test. We will explore the underlying biochemistry of the electron transport chain, detail the specific inhibitory action of Antimycin A at Complex III, and provide a robust, field-tested protocol for its successful implementation.

Scientific Principles: Understanding the Core of the Mito Stress Test

The Seahorse XF Cell Mito Stress Test is designed to create a detailed bioenergetic profile of a cell population. This is accomplished by measuring the cells' OCR under basal conditions and then in response to a series of chemical modulators that target specific components of the mitochondrial electron transport chain (ETC).

The Electron Transport Chain (ETC) and Oxidative Phosphorylation

The ETC is a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane. It orchestrates the transfer of electrons from donors (NADH and FADH₂) to a final electron acceptor (oxygen). This electron flow is coupled with the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space, generating an electrochemical proton gradient. This gradient, known as the proton-motive force, drives the synthesis of ATP via ATP synthase (Complex V), a process termed oxidative phosphorylation.

Caption: Idealized OCR profile from a Seahorse XF Cell Mito Stress Test.

| Parameter | Description | Derived From |

| Basal Respiration | The baseline oxygen consumption of the cells, representing energetic demand under normal conditions. [1] | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) |

| ATP-Linked Respiration | The portion of basal respiration used to drive ATP synthesis. [1] | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) |

| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial damage or thermogenesis. | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) |

| Maximal Respiration | The maximum rate of respiration the cell can achieve, induced by the uncoupler FCCP. [2] | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |

| Spare Respiratory Capacity | A measure of the cell's ability to respond to increased energy demand; an indicator of cellular fitness. [3][2] | (Maximal Respiration) - (Basal Respiration) |

| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria. | Minimum rate measurement after Rotenone/Antimycin A injection. [1] |

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for performing the Seahorse XF Cell Mito Stress Test, with a focus on the correct preparation and use of Antimycin A.

Required Materials

-

Instrumentation: Agilent Seahorse XF Analyzer (XFp, XFe24, XFe96, or XF Pro)

-

Consumables:

-

Agilent Seahorse XF Cell Culture Microplate (format-specific) [4] * Agilent Seahorse XF Sensor Cartridge

-

Agilent Seahorse XF Calibrant

-

-

Reagents:

-

Agilent Seahorse XF Cell Mito Stress Test Kit (103015-100): This is the recommended source, as it contains pre-aliquoted, quality-controlled Oligomycin, FCCP, and a Rotenone/Antimycin A mixture. [3] * Or, individual components:

-

Assay Medium: Agilent Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine. [8]The pH must be adjusted to 7.4 at 37°C. [2][9] * Cell culture medium, sterile water, DMSO.

-

Workflow Diagram

Caption: General workflow for the Seahorse XF Cell Mito Stress Test.

Step-by-Step Methodology

Part A: Preparation of Antimycin A Stock Solution (if not using kit)

This step is critical as Antimycin A is highly potent and requires careful handling.

-

Reconstitution: Antimycin A is typically supplied as a lyophilized powder. To prepare a high-concentration stock, reconstitute the powder in high-quality, anhydrous DMSO. For example, to make a 15 mM stock from 10 mg of Antimycin A (MW: 548.6 g/mol ), add 1.2 mL of DMSO. [6][7]2. Mixing: Vortex thoroughly to ensure the compound is fully dissolved.

-

Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in low-binding tubes. Store desiccated at -20°C and protected from light. Properly stored, the stock solution is stable for at least 3 months. Avoid repeated freeze-thaw cycles. [6][7] Part B: Day Prior to Assay

-

Hydrate Sensor Cartridge: Add the appropriate volume of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a 37°C non-CO₂ incubator. [10]2. Seed Cells: Plate your cells directly into a Seahorse XF Cell Culture Microplate at a pre-optimized density. Cell density is a critical parameter that must be determined empirically to ensure OCR values fall within the optimal range of the instrument (typically 20-160 pmol/min for starting OCR). [2]Include wells for background correction (media only). [10]Incubate the cell plate under normal culture conditions (37°C, with CO₂).

Part C: Day of Assay

-

Prepare Assay Medium: Warm your supplemented Seahorse XF Base Medium to 37°C. Crucially, adjust the pH to 7.4 using 0.1 M NaOH or HCl. Keep the medium at 37°C until use. [2][9]2. Prepare Cell Plate:

-

Remove the cell plate from the incubator.

-

Gently remove the growth medium, leaving a small residual volume to avoid disturbing the cell monolayer.

-

Wash the cells by adding 180 µL of pre-warmed assay medium to each well and then removing it. Repeat this wash. [2][10] * After the final wash, add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).

-

Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow temperature and pH to stabilize. [2][10]3. Prepare and Load Compounds:

-

Dilute the stock solutions of Oligomycin, FCCP, Rotenone, and Antimycin A in pre-warmed assay medium to create the working concentrations for injection. The final in-well concentrations need to be optimized, but common starting points are:

-

Oligomycin: 1.0 - 1.5 µM

-

FCCP: 0.25 - 1.0 µM (highly cell-type dependent and requires titration) [10] * Rotenone / Antimycin A: 0.5 µM each [8][10] * Load the appropriate volume of each compound working solution into the corresponding ports (A, B, C, or D) of the hydrated sensor cartridge. The standard sequence is:

-

Port A: Oligomycin

-

Port B: FCCP

-

Port C: Rotenone/Antimycin A mixture [2]

-

-

Data Interpretation and Troubleshooting

The success of the Antimycin A injection is judged by its effect on the OCR trace.

-

Expected Result: Upon injection of the Rotenone/Antimycin A mixture, the OCR should drop sharply and stabilize at a very low level. This flat line represents the non-mitochondrial oxygen consumption.

-

Troubleshooting:

-

Incomplete OCR Drop: If the OCR does not decrease significantly, it could indicate several issues:

-

Injection Failure: A clog in the injection port.

-

Inactive Compound: The Antimycin A or Rotenone may have degraded due to improper storage or handling. Always use fresh dilutions from properly stored stocks.

-

Insufficient Concentration: While 0.5 µM is effective for most cell types, some highly respiratory or dense cell populations might require a higher concentration.

-

-

No Response to FCCP: While not directly related to Antimycin A, a poor response to FCCP is a common issue. This often means the FCCP concentration is suboptimal and requires a titration experiment to find the ideal concentration that provides maximal uncoupling without being inhibitory. [11][12]

-

Conclusion

Antimycin A is an indispensable tool in cellular bioenergetics research. Its role as a specific and potent inhibitor of Complex III, when used in concert with the Complex I inhibitor Rotenone, provides the definitive endpoint for mitochondrial respiration in the Seahorse XF Cell Mito Stress Test. By enabling the accurate measurement of non-mitochondrial respiration, it ensures the integrity and validity of all calculated mitochondrial parameters. Adherence to the detailed protocols for preparation, storage, and application outlined in this guide will empower researchers to generate robust, reproducible, and insightful data on mitochondrial health and function.

References

-

Title: Seahorse XF Cell Mito Stress Test Kit User Guide Source: Agilent Technologies URL: [Link]

-

Title: Agilent Seahorse XF 3D Mito Stress Test Assay User Guide Source: Agilent Technologies URL: [Link]

-

Title: Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III Source: Let's Talk Academy URL: [Link]

-

Title: Seahorse XF Cell Mito Stress Test Source: Protocols.io URL: [Link]

-

Title: Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 Source: Frontiers in Microbiology URL: [Link]

-

Title: Biochemistry, Electron Transport Chain Source: NCBI StatPearls URL: [Link]

-

Title: Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy Source: PMC, Journal of Biological Chemistry URL: [Link]

-

Title: Agilent Seahorse XF Cell Mito Stress Test Report Generator User Guide Source: Agilent Technologies URL: [Link]

-

Title: Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs Source: MDPI, Biology URL: [Link]

-

Title: Seahorse mito stress test Source: Bio-protocol URL: [Link]

-

Title: Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test Source: PMC, STAR Protocols URL: [Link]

-

Title: XFp Cell Mito Stress Test Kit User Guide Source: Scribd URL: [Link]

-

Title: Troubleshooting of SeaHorse assay Source: ResearchGate URL: [Link]

-

Title: Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis Source: PLOS One URL: [Link]

-

Title: Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test Source: PMC, Springer Link URL: [Link]

-

Title: Working concentration of oligomycin, FCCP, and rotenone/antimycin A Source: ResearchGate URL: [Link]

-

Title: Agilent Seahorse XF Mito Tox Assay Kit User Guide Source: Agilent Technologies URL: [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 7. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. content.protocols.io [content.protocols.io]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Antimycin A3 in the Quantification of Maximal Mitochondrial Respiration

Part 1: Executive Summary & Core Directive

The Misconception: In high-throughput respirometry, a common error is assuming "Maximal Respiration" is simply the highest Oxygen Consumption Rate (OCR) observed after uncoupling. The Reality: True Maximal Respiration is a derived value. It represents the mitochondrial capacity minus non-mitochondrial oxygen consumption.[1]

The Solution: Antimycin A3 (Blastmycin) is the critical subtractive validator in this equation. While uncouplers (like FCCP) reveal the ceiling of respiration, Antimycin A3 defines the floor. Without the precise application of Antimycin A3 to inhibit Complex III, "Maximal Respiration" data is confounded by non-mitochondrial oxidation (enzymatic and auto-oxidation), rendering the data scientifically invalid for drug development or metabolic phenotyping.

This guide details the mechanism, protocol, and mathematical application of Antimycin A3 to ensure data integrity in mitochondrial stress tests.

Part 2: Mechanism of Action (The "Why")

To trust the protocol, one must understand the target. Antimycin A3 is not a general poison; it is a highly specific inhibitor of the Q-cycle within Complex III (Cytochrome bc1 complex).

The Q-Cycle Blockade

Mitochondrial respiration relies on the electron transport chain (ETC) building a proton gradient.[2]

-

Normal Function: Ubiquinol (

) is oxidized at the -

Antimycin A3 Action: Antimycin A3 binds tightly to the

site (inner quinone reduction site) of Cytochrome b. -

The Result: It prevents the re-oxidation of Cytochrome b and the reduction of Ubiquinone (

) to Ubiquinol (

Visualization: The Antimycin A3 Blockade

The following diagram illustrates the specific binding site of Antimycin A3 within the ETC, distinguishing it from other inhibitors.

Caption: Antimycin A3 binds the Qi site of Complex III, severing electron flow to Complex IV and halting mitochondrial O2 consumption.

Part 3: Experimental Protocol

Reagent Preparation

While "Antimycin A" is often sold as a mixture of isoforms (A1-A4), Antimycin A3 (Blastmycin) is the specific component often cited in kinetic studies for its potency. For standard respirometry (Seahorse XF or Oxygraph), the mixture is acceptable, but using purified A3 reduces batch-to-batch variability.

| Component | Specification | Storage |

| Stock Solvent | 95% Ethanol or DMSO | -20°C (Desiccated) |

| Stock Conc. | 2.5 mM or 10 mM | Avoid freeze-thaw cycles |

| Working Conc. | 1.0 µM - 2.5 µM (Final in well) | Prepare fresh daily |

The "Mito Stress Test" Workflow

To measure Maximal Respiration, Antimycin A3 must be injected last , typically in combination with Rotenone (Complex I inhibitor) to ensure a complete shutdown of the ETC.

Injection Sequence:

-

Basal: Measure resting respiration.

-

Oligomycin (Port A): Inhibits ATP Synthase (measures ATP-linked respiration).

-

FCCP / Bam15 (Port B): Uncoupler (stimulates Total Maximal Respiration ).

-

Antimycin A3 + Rotenone (Port C): Inhibits Complex III & I (measures Non-Mitochondrial Respiration ).

Visualization: The Respirometry Trace

This diagram shows exactly where Antimycin A3 acts and how it is used to calculate the true maximal rate.

Caption: The workflow demonstrates that True Maximal Respiration is a differential value derived from the FCCP peak and the Antimycin A3 baseline.

Part 4: Data Analysis & Validation

The Calculation

Raw data from respirometry is insufficient. You must perform the following subtraction to report "Maximal Respiration."

| Parameter | Definition | Calculation Formula |

| Non-Mitochondrial Respiration (NMR) | OCR remaining after Antimycin A3 injection. Sources: Cyclooxygenases, Lipoxygenases, auto-oxidation. | Mean OCR (Post-AA3) |

| Basal Respiration | Oxygen consumption used to meet cellular ATP demand + proton leak. | OCR (Initial) - NMR |

| Maximal Respiration | The maximum capacity of the ETC to transport electrons.[3] | OCR (Post-FCCP) - NMR |

| Spare Respiratory Capacity | The reserve ability of the cell to respond to stress. | Maximal Respiration - Basal Respiration |

Self-Validating the Protocol (QC Checks)

As a scientist, you must verify the Antimycin A3 injection worked before trusting the Maximal Respiration data.

-

The "Zero" Check: Post-injection OCR should drop to <10-20% of the Basal rate in most cell types. If OCR remains high (>30% Basal), the Antimycin A3 concentration was too low, or the compound has degraded.

-

The Rebound Check: If OCR drops initially but then slowly rises, your concentration is insufficient to maintain inhibition against the uncoupler's drive.

-

Solvent Control: Ensure the volume of Ethanol/DMSO injected does not exceed 0.1-0.3% of the total well volume, as solvents alone can inhibit respiration.

References

-

Divakaruni, A. S., & Brand, M. D. (2011). The analysis and interpretation of cell-based mitochondrial respiration assays. Nature Protocols.

- Significance: The authoritative guide on subtracting non-mitochondrial respiration to derive maximal r

-

Agilent Technologies. (2023). Agilent Seahorse XF Cell Mito Stress Test Kit User Guide.

-

Significance: Standard industry protocols for inhibitor concentrations and injection strategies.[3]

-

-

Chen, Q., et al. (2003). Production of reactive oxygen species by mitochondria: Central role of complex III. Journal of Biological Chemistry.

-

Significance: Establishes the mechanism of Antimycin A binding to the Qi site and its effect on electron flow.[2]

-

-

Sigma-Aldrich. (n.d.). Antimycin A Product Information (A8674).

-

Significance: Technical specifications on Antimycin A isoforms and solubility.

-

Sources

Precision Dissection of Cyclic Electron Flow: Antimycin A3 Profiling of the PGR5/PGRL1 Pathway

[1]

Executive Summary: The Antimycin A3 Paradigm Shift

Objective: To isolate and quantify the PGR5/PGRL1-dependent Cyclic Electron Flow (CEF) pathway in plant chloroplasts using Antimycin A3 (AA3) , while eliminating off-target inhibition of Photosystem II (PSII) associated with conventional Antimycin A complex mixtures.[1]

Context: Cyclic Electron Flow (CEF) around Photosystem I (PSI) is a critical mechanism for balancing the ATP/NADPH ratio and generating the proton motive force (

Application: This protocol is designed for plant physiologists and bioenergetics researchers characterizing CEF mutants, screening potential agrochemicals, or studying stress acclimation mechanisms.[1]

Mechanism of Action & Experimental Logic

The Target: PGR5/PGRL1-Dependent FQR

In chloroplasts, CEF recycles electrons from Ferredoxin (Fd) back to the Plastoquinone (PQ) pool, bypassing NADP+ reduction.[1] This process is mediated by two distinct pathways:[1][2][3][4][5]

-

NDH-dependent pathway: Insensitive to Antimycin A.[1]

-

PGR5/PGRL1-dependent pathway: Sensitive to Antimycin A.[1][2][4]

Antimycin A3 blocks the Ferredoxin-Quinone Reductase (FQR) activity associated with the PGR5/PGRL1 complex.[1] Unlike its action in mitochondria (where it binds the

Why AA3? (The Specificity Advantage)

-

Conventional Antimycin A (Mix): Contains AA1 (

=hexyl), AA2, AA3 (-

Artifact: AA1/AA2 act as weak

site inhibitors in PSII, lowering

-

-

Purified Antimycin A3:

Pathway Visualization

Figure 1: Photosynthetic electron transport chain highlighting the specific inhibition of the PGR5/PGRL1-dependent cyclic pathway by Antimycin A3.[1] Note that the NDH pathway remains active.

Protocol: P700 Oxidation-Reduction Kinetics

This is the "Gold Standard" assay for measuring CEF in intact leaves or thylakoids.[1] It monitors the re-reduction of

Materials & Reagents

-

Plant Material: Arabidopsis thaliana (4-5 weeks old) or Spinach thylakoids.

-

Inhibitor: Antimycin A3 (Purified, >95%).[1]

-

Instrument: Pulse-Amplitude Modulated (PAM) Fluorometer equipped with a Dual-Channel P700 absorbance unit (e.g., Walz Dual-PAM-100 or equivalent).

-

Infiltration Buffer (for leaves): 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl2, 330 mM Sorbitol.[1]

Experimental Workflow

Step 1: Sample Preparation & Infiltration [1]

-

For Thylakoids: Resuspend isolated thylakoids to 20 µg Chl/mL in reaction buffer. Add AA3 (5 µM) or Ethanol (control) and incubate for 2 minutes in the dark.

-

For Intact Leaves: Vacuum infiltrate leaf strips with Infiltration Buffer containing 10 µM AA3.[1]

-

Critical: Ensure complete infiltration (leaf turns translucent) but avoid crushing the tissue.[1] Incubate for 10–15 mins in low light to allow diffusion.

-

Step 2: P700 Measurement Setup

-

Mount Sample: Place the leaf/cuvette in the optical unit.[1]

-

Measuring Light (ML): Turn on weak Near-Infrared (NIR) measuring light (830/870 nm) to monitor P700 redox state.

-

Actinic Light (AL): Set Far-Red (FR) light (

nm) intensity to ~10-20

Step 3: The Kinetic Run

Execute the following light sequence:

-

Pre-illumination: Apply FR light for 30 seconds.

-

Saturation Pulse (SP): Apply a Single Turnover Flash (STF) or short Saturation Pulse (50–100 ms).

-

State: Fully oxidizes P700 (Max signal,

) and transiently reduces the intersystem chain.

-

-

Dark Interval (Relaxation): Turn off FR light immediately.

-

Measurement: Record the decay of the

signal (absorbance decrease) as electrons return from the stromal pool (Fd/NADPH) to reduce

-

Data Analysis & Interpretation

The rate of

-

Normalize Data: Scale the raw voltage to

. -

Calculate Half-time (

): Fit the decay curve (post-FR light off) to a first-order exponential decay function: -

Compare Treatments:

| Parameter | Control (Ethanol) | + Antimycin A3 | Interpretation |

| Fast (< 1 s) | Slow (> 2 s) | AA3 blocks the fast PGR5 pathway.[1] Residual rate is NDH-mediated.[1] | |

| P700 Oxidation Level | High | Higher | Blocked CEF prevents electron recycling, keeping P700 more oxidized under FR light.[1] |

| PSII Yield ( | Normal | Normal | Crucial Check: If |

Protocol: Ruptured Chloroplast FQR Assay

For biochemical validation of FQR (Ferredoxin-Quinone Reductase) activity.[1]

Workflow

-

Isolation: Isolate chloroplasts and rupture them osmotically (shock in 10 mM HEPES, no sorbitol).

-

Reaction Mix:

-

Measurement: Monitor Chlorophyll Fluorescence (PAM).

-

Treatment:

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| PSII Yield drops with AA3 | Impure Reagent (AA1/AA2 presence) | Use HPLC-purified AA3 (e.g., from Streptomyces kit fractions or specific vendors like Sigma/Cayman verified for isoform). |

| No Inhibition observed | Incomplete Infiltration | Ensure vacuum infiltration is sufficient; leaf should look darker/translucent. |

| Signal Noise High | Leaf movement/drift | Secure leaf tightly in the Dual-PAM holder. Ensure measuring light frequency is optimized. |

| Solvent Effect | Ethanol toxicity | Keep final Ethanol concentration < 0.5% (v/v).[1] Always run a solvent-only control.[1] |

References

-

Imaizumi, K., et al. (2025). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity.[1][3][6] bioRxiv.[1][6] Link[1][6]

-

Taira, Y., et al. (2013). Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts.[1][7] FEBS Open Bio, 3, 406–410.[1][7] Link[1][7]

-

Munekage, Y., et al. (2002). PGR5 is involved in cyclic electron flow around photosystem I and is essential for photoprotection in Arabidopsis.[1][5] Cell, 110(3), 361–371.[1] Link

-

Tagawa, K., et al. (1963). Role of chloroplast ferredoxin in the energy conversion process of photosynthesis.[1] Proceedings of the National Academy of Sciences, 49(4), 567–572.[1] Link[1]

-

Shikanai, T. (2007). Cyclic electron transport around photosystem I: genetic approaches.[1] Annual Review of Plant Biology, 58, 199–217.[1] Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Complexities and protein complexes in the antimycin A-sensitive pathway of cyclic electron flow in plants [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Antimycin A3 Efficacy Through Strategic Solvent Selection

Welcome to the technical support center for Antimycin A3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficacy and reproducibility of your experiments involving this potent mitochondrial inhibitor. We will move beyond standard protocols to explore the critical, yet often overlooked, role of solvent selection in achieving reliable and accurate results.

Introduction: Why Solvent Choice Matters for Antimycin A3

Antimycin A3 is a powerful tool for studying mitochondrial respiration, specifically by inhibiting Complex III (cytochrome bc1) of the electron transport chain.[1] However, its poor aqueous solubility necessitates the use of organic solvents for preparing stock solutions.[2][3] The choice of solvent is not a trivial step; it can profoundly impact the compound's stability, its delivery to the cellular target, and can even introduce confounding biological effects. This guide will provide a comprehensive framework for selecting the optimal solvent for your specific application, troubleshooting common issues, and ensuring the scientific integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for reconstituting Antimycin A3?

Antimycin A3 is soluble in several organic solvents. The most commonly used and recommended are Dimethyl Sulfoxide (DMSO) and high-purity ethanol (EtOH).[4][5] It is also soluble in Dimethylformamide (DMF) and methanol.[2][5] Due to its poor water solubility, direct dissolution in aqueous buffers or cell culture media is not recommended and will lead to precipitation.[2]

Q2: I'm seeing precipitation when I add my Antimycin A3 stock solution to my cell culture media. What's causing this and how can I fix it?

This is a common issue that typically arises from the low solubility of Antimycin A3 in aqueous environments. When a concentrated stock in an organic solvent is diluted into the aqueous media, the Antimycin A3 can crash out of solution.

Troubleshooting Steps:

-

Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is kept to a minimum, ideally below 0.5% and not exceeding 1%.[6] High solvent concentrations are not only cytotoxic but also increase the likelihood of precipitation upon dilution.

-

Dilution Method: Add the stock solution to the media while gently vortexing or swirling the tube. This rapid dispersion can help prevent localized high concentrations of Antimycin A3 that lead to precipitation.

-

Pre-warming Media: Adding the stock solution to pre-warmed (37°C) media can sometimes improve solubility compared to adding it to cold media.

-

Stock Concentration: If precipitation persists, consider lowering the concentration of your stock solution. This will require adding a larger volume to your media to achieve the same final concentration, so be mindful of the final solvent percentage.

Q3: Can the solvent itself affect my experimental results?

Absolutely. This is a critical consideration for data interpretation. Both DMSO and ethanol can exert biological effects, particularly on mitochondria, which can confound the results of studies using a mitochondrial inhibitor like Antimycin A3.

-

DMSO: At concentrations as low as 1%, DMSO has been shown to impair mitochondrial integrity, decrease mitochondrial membrane potential, and induce oxidative stress.[7][8][9]

-

Ethanol: Ethanol can also induce mitochondrial dysfunction, decrease mitochondrial membrane potential, and sensitize mitochondria to damage.[5]

Best Practice: Always include a "vehicle control" in your experiments. This control group should be treated with the same final concentration of the solvent used to dissolve the Antimycin A3, allowing you to distinguish the effects of the inhibitor from the effects of the solvent.

Q4: How should I store my Antimycin A3 stock solutions for maximum stability?

Proper storage is crucial to prevent loss of potency.

-

Solid Form: Lyophilized Antimycin A3 is stable for at least four years when stored at -20°C.[1]

-

In Solution: Once dissolved, stock solutions should be stored at -20°C and ideally used within three months.[10] For longer-term storage, -80°C is recommended.[11]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation, it is highly recommended to prepare single-use aliquots of your stock solution.[10]

Troubleshooting Guide: Solvent Selection for Optimal Efficacy

Choosing between DMSO and ethanol is not just a matter of solubility; it's a strategic decision based on your experimental system.

Scenario 1: Inconsistent Inhibition or Lower-Than-Expected Efficacy

Potential Cause: The solvent may be interfering with the assay or the stability of Antimycin A3 in the working solution. While DMSO is an excellent solvent, some researchers have reported better inhibitory activity with ethanol in mitochondrial respiration assays.[9]

Recommended Action:

-

Switch to Ethanol: Prepare a fresh stock solution of Antimycin A3 in high-purity (≥95%) ethanol. Be aware that 100% ethanol is not recommended for some applications as it can contain traces of benzene, which is detrimental to mitochondrial function.[12]

-

Compare Head-to-Head: Design a pilot experiment to directly compare the efficacy of Antimycin A3 from a DMSO stock versus an ethanol stock in your specific assay.

-

Check Final Concentrations: Re-verify your calculations to ensure you are using the correct final concentration of Antimycin A3. The IC50 for inhibiting mitochondrial respiration in isolated rat liver mitochondria is approximately 38 nM, providing a benchmark for expected potency.[1]

Scenario 2: Observed Cytotoxicity in Vehicle Control Group

Potential Cause: The concentration of your solvent is too high and is causing cellular stress or death, masking the specific effects of Antimycin A3.

Recommended Action:

-

Reduce Solvent Concentration: The most critical step is to lower the final solvent concentration in your culture medium to the lowest possible level that maintains Antimycin A3 solubility, ideally below 0.5%.[6]

-

Solvent Toxicity Titration: Perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration for your specific cell line. Different cell types have varying sensitivities to organic solvents.[6]

-

Consider a More Sensitive Cell Line: If your cell line is particularly sensitive to both DMSO and ethanol, you may need to explore alternative delivery methods, though these are less common for Antimycin A3.

Data Summary: Solvent Properties and Recommendations

| Solvent | Quantitative Solubility (Antimycin A Complex) | Recommended Max. Final Concentration in Media | Key Considerations |

| DMSO | ~35 mg/mL[13] | < 0.5% (cell-type dependent)[6] | Excellent solubilizing power. Can impair mitochondrial function and induce oxidative stress at concentrations >1%.[7][8] |

| Ethanol (≥95%) | ~50 mg/mL[13] | < 0.5% (cell-type dependent)[6] | Higher solubility than DMSO. Can also cause mitochondrial dysfunction.[5][14] May provide better efficacy in some respiration assays.[9] |

| DMF | Soluble (qualitative)[5] | < 0.1% | High toxicity; generally not recommended for cell-based assays unless necessary. |

| Methanol | Soluble (qualitative)[5] | < 0.5% | Can be cytotoxic; ethanol is generally preferred. |

Experimental Protocols

Protocol 1: Preparation of Antimycin A3 Stock Solution

This protocol provides a standardized method for preparing a 10 mM stock solution.

-

Weighing: Accurately weigh out the desired amount of lyophilized Antimycin A3 (Molecular Weight: 520.6 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, weigh out 0.52 mg.

-

Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO or ≥95% ethanol) to the tube. For the example above, add 100 µL.

-

Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

-

Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. Store immediately at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.[10][11]

Protocol 2: Solvent Selection for Seahorse XF Cell Mito Stress Test

The Seahorse XF assay is highly sensitive to solvent artifacts. Ethanol is often the preferred solvent for preparing Antimycin A for this assay.[15]

-

Stock Preparation: Prepare a 1 mM stock solution of Antimycin A3 in high-purity (≥95%) ethanol as described in Protocol 1.

-

Working Solution Preparation: On the day of the assay, dilute the 1 mM stock solution in the Seahorse XF assay medium to the desired working concentration. The final concentration in the injection port should be 10x the final desired concentration in the well. For a typical final concentration of 0.5 µM, the injection port concentration would be 5 µM.

-

Vehicle Control: Prepare a vehicle control by diluting the same volume of ethanol used for the Antimycin A3 working solution into the assay medium. This should be injected into control wells.

-

Assay Execution: Load the Antimycin A3 (typically co-injected with Rotenone) into the appropriate port of the Seahorse XF sensor cartridge and proceed with the assay as per the manufacturer's instructions.[16]

Visualized Workflows and Logic

Diagram 1: Decision Tree for Antimycin A3 Solvent Selection

This diagram outlines the logical steps a researcher should take when choosing a solvent for their Antimycin A3 experiments.

Caption: Decision tree for selecting the optimal solvent for Antimycin A3.

Diagram 2: Troubleshooting Workflow for Antimycin A3 Experiments

This flowchart provides a step-by-step guide for troubleshooting common issues encountered when using Antimycin A3.

Caption: Troubleshooting workflow for common Antimycin A3 experimental issues.

References

- Chen, Y., Zhu, L., & Wang, J. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.

-

Bioaustralis Fine Chemicals. (2024). Antimycin A3. Retrieved from [Link]

-

Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

- Niknahad, H., Ommati, M. M., & Zare, A. (2014). The effect of some organic solvents on oxidative phosphorylation in rat liver mitochondria. Toxicology Mechanisms and Methods, 24(8), 583–589.

- Imaizumi, K., et al. (2025). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity. Bioscience, Biotechnology, and Biochemistry.

- Guo, R., & Ren, J. (2012).

-

de la Torre, C., et al. (2018). The effect of dimethyl sulfoxide (DMSO) on mitochondrial transmembrane potential (ΔΨm) as measured by JC-1 assay. ResearchGate. Retrieved from [Link]

- Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447.

- STAR Protocols. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. Cell, 5(3), 101683.

-

ResearchGate. (n.d.). Effect of ethanol on mitochondria. Retrieved from [Link]

-

Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

- Shbeeb, D., et al. (2019). Ethanol sensitizes mitochondria to the permeability transition by inhibiting deacetylation of cyclophilin-D mediated by sirtuin-3. Journal of Biological Chemistry, 294(4), 1119-1131.

-

ResearchGate. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved from [Link]

- Adame-Vega, T. L., et al. (2014). Cellular and Mitochondrial Effects of Alcohol Consumption. International Journal of Environmental Research and Public Health, 11(8), 8089-8113.

-

ResearchGate. (2016). Why is Antimycin A not inhibiting complex III? Retrieved from [Link]

-

ResearchGate. (2017). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Retrieved from [Link]

-

ResearchGate. (2024). Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol? Retrieved from [Link]

-

Agilent. (n.d.). Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF24 Analyzer. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Chronic ethanol exposure induces mitochondrial dysfunction and alters gene expression and metabolism in human cardiac spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Alcohol Dehydrogenase Accentuates Ethanol-Induced Myocardial Dysfunction and Mitochondrial Damage in Mice: Role of Mitochondrial Death Pathway | PLOS One [journals.plos.org]

- 15. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

Introduction: The "Hidden" Variable in Your ETC Assays

Technical Support Center: Antimycin A Variability

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing inconsistent IC50 values, unexplainable variations in ROS generation, or "dead" Seahorse traces after switching Antimycin A batches.

The Root Cause: Commercial "Antimycin A" is not a single molecule. It is a fermentation product derived from Streptomyces species, comprising a mixture of isoforms (A1, A2, A3, and A4). These isoforms share the same core chromophore but differ in the length of their alkyl side chains.

The Consequence:

-

Molecular Weight Shift: The ratio of isoforms varies by batch. If you calculate Molarity using the MW of Antimycin A1 (

) but your batch is enriched with lighter isoforms, your actual molar concentration will be higher than calculated. -

Binding Kinetics: While all isoforms bind the Qi site of Complex III, their lipophilicity and membrane residence time differ, altering apparent potency.

This guide provides the protocols to normalize these variables.

Module 1: Characterization & Incoming QC

Issue: "My new batch has a different physical appearance or potency."

Do not assume the label MW is the exact MW of the mixture.

Workflow: The "Golden Stock" Protocol

To bypass batch variability, you must treat every new bottle as an unknown that requires functional validation, not just gravimetric preparation.

Figure 1: The "Golden Stock" workflow ensures that experimental concentration is defined by biological activity, not just calculated mass.

Module 2: Solubilization & Storage

Issue: "The compound precipitated in my media" or "My ROS assay failed."

Technical Insight: Antimycin A is highly lipophilic. It will "crash out" (precipitate) if added directly to aqueous media without rapid dispersion. Furthermore, the choice of solvent critically impacts ROS assays.

Solvent Selection Guide

| Feature | Ethanol (Abs.) | DMSO | Recommendation |

| Solubility | High (~50 mg/mL) | High (~50 mg/mL) | Both are effective for stock prep.[1] |

| Stability | Excellent at -20°C. | Good, but hygroscopic. | Ethanol is preferred for long-term storage. |

| ROS Interference | Low. | HIGH. DMSO is a hydroxyl radical scavenger. | NEVER use DMSO stocks if measuring ROS production. |

| Cell Toxicity | Toxic > 0.5% v/v. | Toxic > 0.1% v/v. | Keep final solvent concentration < 0.1%. |

| Volatility | High (evaporates). | Low. | Use gas-tight vials for Ethanol. |

Critical Protocol: Preventing Precipitation

-

Prepare a 1000x master stock in Ethanol (e.g., 2.5 mM).

-

Do not pipette 1 µL of stock into 1 mL of static media.

-

The "Jet" Method: While vortexing the media tube, inject the stock solution rapidly into the center of the vortex. This prevents local high concentrations that trigger precipitation.

Module 3: Functional Validation (The Fix)

Issue: "How do I normalize data between Batch X and Batch Y?"

The Solution: Functional Titration. You must determine the Minimal Maximal Inhibitory Concentration (MMIC) . This is the lowest concentration that yields 100% inhibition of Complex III.

Mechanism of Action: Antimycin A binds to the Qi site of cytochrome bc1 (Complex III).[2][3][4] This blocks electron transfer from heme bH to Ubiquinone, halting the Q-cycle.

Figure 2: Antimycin A blocks the Qi site. This causes electron backup, forcing electrons to leak from the Qo site to Oxygen, generating Superoxide.

Protocol: Seahorse XF Titration

Perform this once for every new batch.

-

Plate Setup: Seed cells (e.g., HepG2, HUVEC) in a standard XF plate.

-

Injection Strategy (Mito Stress Test):

-

Port A: Oligomycin (Standard conc.)

-

Port B: FCCP (Standard conc.)

-

Port C (Variable): Antimycin A (New Batch).

-

-

Dose Response:

-

Prepare 5 conditions for Port C: 0.1 µM, 0.5 µM, 1.0 µM, 2.5 µM, 5.0 µM .

-

-

Analysis:

-

Plot Non-Mitochondrial Respiration (NMR) vs. Concentration.

-

The OCR should drop to a baseline (NMR) and plateau.

-

Select the concentration: Choose the lowest concentration that reaches the plateau. If Batch A required 0.5 µM and Batch B requires 0.8 µM to reach the same NMR floor, use 0.8 µM for Batch B. Do not force them to be the same mass.

-

Module 4: Troubleshooting & FAQs

Q1: My "Non-Mitochondrial Respiration" is high, even with Antimycin A. Is the drug bad?

-

Diagnosis: Likely not. High residual OCR often comes from non-ETC oxygen consumers (e.g., peroxisomal oxidases, NADPH oxidases) or incomplete inhibition.

-

Test: Add Rotenone (Complex I inhibitor) alongside Antimycin A. If OCR drops further, your Antimycin A concentration was insufficient (incomplete Complex III block). If OCR stays high, the oxygen consumption is truly non-mitochondrial.

Q2: I see high variability in ROS measurements between replicates.

-

Diagnosis: Antimycin A is sticky. It adsorbs to plastics.

-

Fix:

-

Use glass vials for stock solutions if possible.

-

Do not store dilute working solutions (e.g., 10 µM) for more than 1 hour. Prepare fresh from the master stock immediately before use.

-

Ensure you are not using DMSO as the solvent (see Module 2).

-

Q3: Can I freeze-thaw my stock?

-

Answer: Ethanol stocks: Yes, 3-5 cycles are acceptable. DMSO stocks: Avoid. DMSO absorbs water from the air upon thawing, which can hydrolyze the compound over time. Aliquot into single-use volumes (e.g., 20 µL).

References

-

Mechanism of Action: Trumpower, B. L. (1990). The protonmotive Q cycle.[4] Energy transduction by coupling of proton translocation to electron transfer by the cytochrome bc1 complex.[4] Journal of Biological Chemistry, 265(20), 11409–11412. Link

-

Isoform Composition: Liu, W. C., & Strong, F. M. (1959).[5] The chemistry of antimycin A. VI. Separation and properties of antimycin A subcomponents. Journal of the American Chemical Society, 81(16), 4387-4390.[5] Link

-

Seahorse Protocol: Agilent Technologies. (2023).[1][5][6] Seahorse XF Cell Mito Stress Test Kit User Guide. Link

-

ROS Generation: Starkov, A. A., & Fiskum, G. (2003). Regulation of brain mitochondrial H2O2 production by membrane potential and NAD(P)H redox state. Journal of Neurochemistry, 86(5), 1101–1107. Link

Sources

- 1. Antimycin A from Streptomyces sp., mitochondrial electron transport chain complex III inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

Navigating Long-Term Studies with Antimycin A3: A Technical Guide to Minimize Toxicity and Ensure Experimental Integrity

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the long-term application of Antimycin A3. As a potent inhibitor of mitochondrial complex III, Antimycin A3 is an invaluable tool for studying mitochondrial dysfunction and its role in various cellular processes and disease models. However, its inherent toxicity presents significant challenges in experimental setups that extend beyond acute exposure. This guide, curated by Senior Application Scientists, provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities, ensuring the scientific integrity and reproducibility of your long-term studies.

Understanding the Challenge: The Double-Edged Sword of Antimycin A3

Antimycin A3 works by binding to the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, effectively blocking the transfer of electrons from coenzyme Q to cytochrome c.[1] This inhibition has two major consequences: a drastic reduction in mitochondrial ATP synthesis and a significant increase in the production of reactive oxygen species (ROS), primarily superoxide, from the Q_o_ site.[2][3] In short-term studies, these effects are often the desired experimental outcome. However, in long-term studies, the sustained oxidative stress and energy depletion can lead to widespread cellular damage, apoptosis, and ultimately, a loss of the experimental model.[1][4] Therefore, the key to successful long-term studies with Antimycin A3 lies in finding a delicate balance: maintaining a sufficient level of mitochondrial inhibition to elicit the desired biological response while minimizing overt cytotoxicity that can confound your results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns encountered when designing and executing long-term experiments with Antimycin A3.

Q1: How do I determine the optimal sub-lethal concentration of Antimycin A3 for my long-term study?

A1: The optimal sub-lethal concentration is highly cell-type dependent and needs to be empirically determined. A common mistake is to simply use a concentration cited in the literature for a different cell line or a short-term experiment. For long-term studies, you need to perform a careful dose-response and time-course analysis.

A recommended starting point is to perform an acute cytotoxicity assay (e.g., 24-hour exposure) to determine the IC50 value. For chronic studies, you should aim for a concentration significantly below the IC50, often in the range of the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL) from your acute assay.[5]

Q2: How often should I replace the media and re-administer Antimycin A3 in a long-term culture?

A2: This is a critical and often overlooked aspect of long-term inhibitor studies. While lyophilized Antimycin A is stable for months at -20°C, its stability in aqueous cell culture media at 37°C is limited.[6] While specific degradation kinetics in media are not well-documented in the literature, a general best practice for long-term cell culture with chemical inhibitors is to perform a partial media change (e.g., 50%) and re-administer the fresh compound every 2-3 days.[2] This helps to not only maintain a stable concentration of the inhibitor but also to replenish depleted nutrients and remove waste products, which is especially important for cells under metabolic stress.

Q3: My cells are detaching from the plate during my long-term Antimycin A3 treatment, even at low concentrations. What can I do?

A3: Cell detachment in long-term culture can be a sign of cellular stress and impending cell death, but it can also be due to the degradation of the extracellular matrix (ECM) by ROS. Here are a few troubleshooting steps:

-

Coat your cultureware: Using plates coated with ECM proteins like collagen, fibronectin, or laminin can enhance cell adhesion.

-

Supplement your media: Adding antioxidants like N-acetylcysteine (NAC) can help mitigate ROS-induced damage to the ECM.

-

Use a gentler detachment method: If you need to passage your cells during the long-term experiment, avoid harsh enzymatic treatments like high-concentration trypsin. Consider using a gentler alternative like Accutase or a non-enzymatic cell dissociation buffer.[7]

Q4: I'm observing changes in cell morphology that are not typical of apoptosis. What could be happening?

A4: Cells under chronic mitochondrial stress can undergo various morphological changes that are not necessarily indicative of imminent death.[8] These can include:

-

Changes in mitochondrial morphology: Mitochondria may become more fragmented or, conversely, form elongated, interconnected networks as a compensatory response.[9]

-

Cellular hypertrophy: Some cells may increase in size.

-

Senescence-associated morphology: Long-term treatment with sub-lethal concentrations of Antimycin A3 can induce a senescent phenotype, characterized by flattened and enlarged cells.

It is crucial to use specific markers to distinguish these morphological changes from apoptosis.

Troubleshooting Guide for Long-Term Antimycin A3 Studies

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Massive cell death within the first 48 hours | Concentration of Antimycin A3 is too high. | Perform a detailed dose-response curve to determine the optimal sub-lethal concentration for your specific cell line and experimental duration. Start with concentrations well below the 24-hour IC50. |

| Gradual loss of inhibitor effect over time | Degradation of Antimycin A3 in the culture medium. | Implement a regular media refreshment schedule (e.g., every 48-72 hours) with fresh Antimycin A3.[2] |

| High variability between replicate wells/plates | Inconsistent inhibitor concentration; edge effects in multi-well plates. | Ensure thorough mixing of Antimycin A3 in the media before application. To minimize edge effects, consider not using the outer wells of the plate for data collection and fill them with sterile PBS. |

| Unexpected changes in gene/protein expression unrelated to mitochondrial function | Off-target effects of Antimycin A3. | While primarily a Complex III inhibitor, long-term exposure may lead to secondary or off-target effects.[10] Include appropriate controls, such as another Complex III inhibitor with a different binding site (e.g., Myxothiazol), to confirm that the observed effects are due to Complex III inhibition. |